molecular formula C17H23N3O B6751007 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one

5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one

Cat. No.: B6751007
M. Wt: 285.4 g/mol
InChI Key: FQNNRIRYQWMOHE-UHFFFAOYSA-N
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Description

5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone ring and a dimethylamino group

Properties

IUPAC Name

5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13(18-11-14-9-10-16(21)19-12-14)17(20(2)3)15-7-5-4-6-8-15/h4-10,12-13,17-18H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNNRIRYQWMOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N(C)C)NCC2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with 1-(dimethylamino)-1-phenylpropan-2-amine under specific conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinone ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative.

Scientific Research Applications

5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    1-(dimethylamino)-1-phenylpropan-2-amine: Shares a similar structure but lacks the pyridinone ring.

    2-chloropyridine: Contains the pyridine ring but does not have the dimethylamino group.

Uniqueness

What sets 5-[[[1-(dimethylamino)-1-phenylpropan-2-yl]amino]methyl]-1H-pyridin-2-one apart is its combined structural features, which confer unique chemical properties and biological activities. The presence of both the dimethylamino group and the pyridinone ring allows for diverse chemical reactivity and potential therapeutic applications.

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